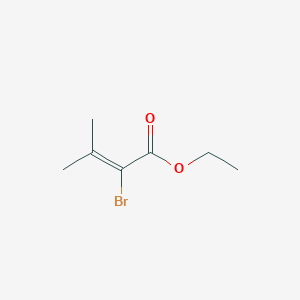

Ethyl 2-bromo-3-methylbut-2-enoate

Übersicht

Beschreibung

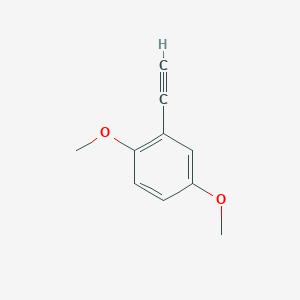

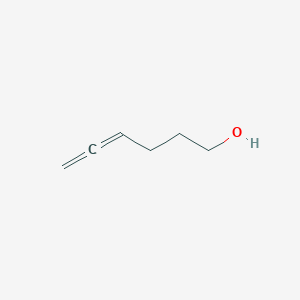

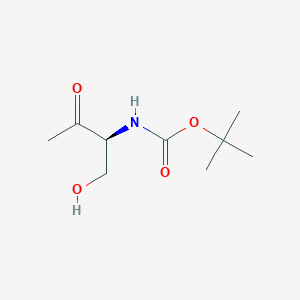

Ethyl 2-bromo-3-methylbut-2-enoate is a chemical compound that has attracted significant interest in scientific research and industry. It has a molecular formula of C7H11BrO2 and a molecular weight of 207.06 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-3-methylbut-2-enoate consists of a bromine atom attached to a carbon atom, which is also attached to an ethyl group and a methyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Ethyl 2-bromo-3-methylbut-2-enoate has a molecular weight of 207.06 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Sensory Properties in Wine

Research has been conducted on the sensory characteristics and quantitative analysis of related esters in wines. For example, the study by Gammacurta et al. (2018) investigated the chemical and sensory characteristics of Ethyl 2-hydroxy-3-methylbutanoate in wines, identifying it as a potential marker of lactic acid bacteria esterase activity. This compound's presence in wine was studied for its impact on aroma, although it was found not to contribute significantly to the fruity aroma of red wine due to its concentrations being well below the detection threshold in sensory tests (Gammacurta et al., 2018).

Synthetic Chemistry Applications

Mineeva and Kulinkovich (2008) discussed the synthesis of Methyl 3-bromomethylbut-3-enoate and its reactions with aldehydes and tributylchlorostannane in the presence of zinc, demonstrating the compound's utility in creating δ-hydroxy-β-methylidenecarboxylic acid esters, a process that could be utilized for the synthesis of isotretinoin (Mineeva & Kulinkovich, 2008).

Photoinduced Conditions and Polymerization

Xiang et al. (2017) reported on the photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes under photocatalysis, employing Ethyl 2-bromo-2,2-difluoroacetate. This process demonstrated high stereoselectivity and efficiency, offering a novel method for the synthesis of (E)-ethyl 2,2-difluoro-4-aryl-4-sulfamoylbut-3-enoates, which could have implications for materials science and drug development (Xiang et al., 2017).

Organocatalysis and Medicinal Chemistry

The work by Zhu, Meng, and Zhang (2008) on the highly enantioselective sequential hydrogenation of Ethyl 2-oxo-4-arylbut-3-enoate to Ethyl 2-hydroxy-4-arylbutyrate highlighted the compound's relevance in the synthesis of high purity chiral intermediates. Such intermediates are crucial for the pharmaceutical industry, especially in the development and manufacturing of chiral drugs, demonstrating the broad applicability of Ethyl 2-bromo-3-methylbut-2-enoate derivatives in medicinal chemistry (Zhu, Meng, & Zhang, 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 2-bromo-3-methylbut-2-enoate is a chemical compound that is often used in research and pharmaceutical testing

Mode of Action

For instance, in an E2 elimination reaction, a base can attack a β-hydrogen on β-carbon, forming a bond while the β C-H sigma bond moves to become the π bond of a double bond, and the bromine atom departs .

Biochemical Pathways

Brominated compounds often participate in elimination reactions, such as the e2 mechanism . In these reactions, the compound can influence the formation of double bonds in organic molecules, potentially affecting various metabolic pathways.

Result of Action

Given its potential to participate in elimination reactions, it may influence the formation of double bonds in organic molecules, potentially affecting cellular processes that depend on these molecules .

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-3-methylbut-2-enoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity. It’s also worth noting that this compound is considered hazardous and should be handled with care in a controlled environment .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-4-10-7(9)6(8)5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBRKARECIOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478405 | |

| Record name | Ethyl 2-bromo-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-3-methylbut-2-enoate | |

CAS RN |

79405-50-8 | |

| Record name | Ethyl 2-bromo-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)